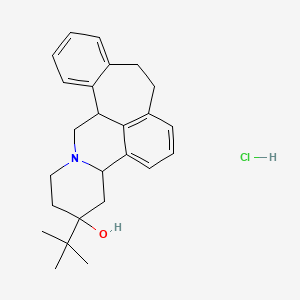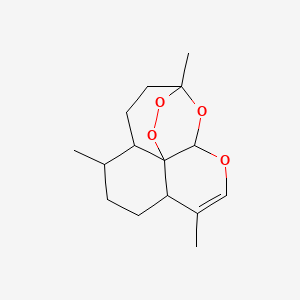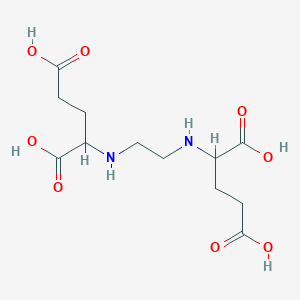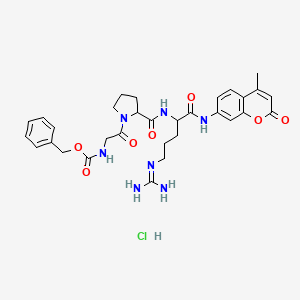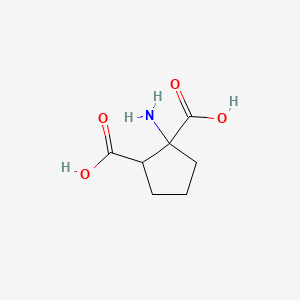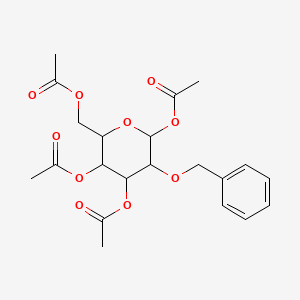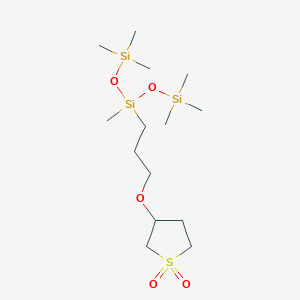
Bis(trimethylsiloxy)methylsilylpropoxysulfolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves the reaction of trimethylsilylpropoxysulfolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Bis(trimethylsiloxy)methylsilylpropoxysulfolane undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions are sulfone derivatives, silane derivatives, and silyl ethers or silyl amines .
科学的研究の応用
Bis(trimethylsiloxy)methylsilylpropoxysulfolane has several scientific research applications, including:
作用機序
The mechanism of action of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves its ability to form stable silyl groups that can interact with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials . The molecular targets and pathways involved include the formation of silyl ethers, silyl amines, and other organosilicon compounds .
類似化合物との比較
Bis(trimethylsiloxy)methylsilylpropoxysulfolane can be compared with other similar compounds, such as:
Trimethylsilylpropoxysulfolane: This compound has similar chemical properties but lacks the additional trimethylsiloxy groups, making it less reactive in certain applications.
Trimethylsilyl chloride: While this compound is used in the synthesis of this compound, it is more reactive and less stable.
Trimethylsilyl ethers: These compounds are similar in structure but have different reactivity and stability profiles.
The uniqueness of this compound lies in its ability to form stable silyl groups that can be used in a wide range of chemical and biological applications .
特性
分子式 |
C14H34O5SSi3 |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
3-(1,1-dioxothiolan-3-yl)oxypropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H34O5SSi3/c1-21(2,3)18-23(7,19-22(4,5)6)12-8-10-17-14-9-11-20(15,16)13-14/h14H,8-13H2,1-7H3 |
InChIキー |
ZPHKQMDILPHBJF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(CCCOC1CCS(=O)(=O)C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)

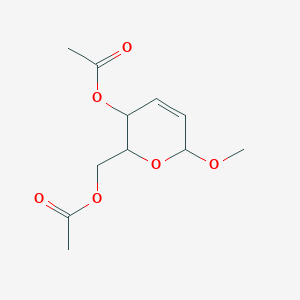
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
